4-Pyridinecarboxaldehyde chemical properties and structure
4-Pyridinecarboxaldehyde chemical properties and structure
An In-depth Technical Guide to 4-Pyridinecarboxaldehyde: Chemical Properties and Structure
Overview
4-Pyridinecarboxaldehyde, also known as isonicotinaldehyde or 4-formylpyridine, is a versatile heteroaromatic aldehyde that serves as a critical synthetic intermediate in numerous fields of research and industry.[1] With the chemical formula C6H5NO, its structure is characterized by a pyridine ring substituted at the 4-position with an aldehyde functional group.[2] This combination of an electron-deficient aromatic ring and a highly reactive aldehyde group makes it a privileged scaffold for constructing complex molecular architectures.[1]
Typically appearing as a pale yellow or light brown liquid, it is a key building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty materials.[3][4] In medicinal chemistry, its derivatives have been extensively investigated for various therapeutic applications, including the development of anti-inflammatory, anticancer, and antimalarial agents.[2][4] The compound's reactivity allows for its straightforward incorporation into larger molecular systems to modulate electronic properties, solubility, and binding affinity for biological targets.[1] Due to its sensitivity to air, light, and humidity, it requires careful handling and storage under inert gas.[2][3]
Chemical Structure
The molecular structure of 4-Pyridinecarboxaldehyde consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and an aldehyde group (-CHO) attached to the carbon atom at the 4-position (para to the nitrogen). This structure is fundamental to its chemical behavior. The aldehyde group is a site for various nucleophilic addition and condensation reactions, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or coordinate with metal ions.[1][5]
Caption: Chemical structure of 4-Pyridinecarboxaldehyde.
Chemical and Physical Properties
The physical and chemical properties of 4-Pyridinecarboxaldehyde are well-documented, defining its behavior in various applications. It is a slightly yellow or yellow-brown oily liquid with a distinctive, pungent odor.[3][6] It is sensitive to air and light, which can cause degradation.[3]
| Property | Value | References |
| Molecular Formula | C6H5NO | [2][7][8][9] |
| Molecular Weight | 107.11 g/mol | [7][8][9][10] |
| Appearance | Pale yellow, light brown, or yellow-brown liquid | [2][3] |
| Melting Point | -4°C to -2°C | [2] |
| Boiling Point | 71 - 73 °C at 10 mmHg ~130 - 135°C at 1 atm | [2][4] [3] |
| Density | 1.122 - 1.137 g/mL at 20-25°C | [4][6] |
| Refractive Index | 1.5352 - 1.544 at 20-25°C | [4][6] |
| Flash Point | 54 °C (129.2 °F) | [6][11][12] |
| Vapor Pressure | 0.56 mmHg | |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform, and acetone. | [3][5][6][7] |
| CAS Number | 872-85-5 | [4][8][9] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of 4-Pyridinecarboxaldehyde.
| Technique | Key Features and Observations | References |
| ¹H NMR | Aldehyde Proton (CHO): Highly deshielded singlet observed around δ 10.1 - 10.33 ppm. Pyridine Protons: Distinct signals for the aromatic protons on the pyridine ring, typically observed between δ 7.7 and δ 9.1 ppm. | [13][14] |
| ¹³C NMR | Carbonyl Carbon (C=O): Highly deshielded signal appears furthest downfield, typically around δ 192 ppm. Pyridine Carbons: Distinct signals based on their position relative to the nitrogen atom and aldehyde group, with a notable peak around δ 181 ppm sometimes attributed to C=S in derivatives. | [1][13] |
| FT-IR | C=O Stretch: Strong absorption band characteristic of the aldehyde carbonyl group. C-H Stretch (Aldehyde): Characteristic double-peak for the C-H bond of the aldehyde. N-H Stretch (in derivatives): Bands around 3159-3425 cm⁻¹ can indicate N-H vibrations in derivatives like thiosemicarbazones. | [1][13] |
| Mass Spec (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. | [9] |
Reactivity and Applications in Drug Development
The dual reactivity of the aldehyde group and the pyridine ring makes 4-Pyridinecarboxaldehyde a valuable scaffold in medicinal chemistry. The aldehyde readily undergoes nucleophilic addition, condensation, and reductive amination, providing a direct handle for introducing the 4-pyridyl moiety into larger molecules.[1]
Key applications include:
-
Synthesis of Heterocycles: It is a key precursor for creating pyridine-containing heterocycles like imidazopyridines and pyridopyrimidines.[1]
-
Enzyme Inhibition: It is used to synthesize Schiff base ligands for metalloenzyme inhibition studies.[1] Derivatives have been developed as potent inhibitors of enzymes like HDAC6, which is associated with idiopathic pulmonary fibrosis (IPF).[2]
-
Anticancer and Antitumor Agents: Docking studies have shown that derivatives can bind effectively to the active site of the Epidermal Growth Factor Receptor (EGFR).[1] Other hybrid molecules have been predicted to interact with DNA grooves, suggesting a potential mechanism for antitumor activity.[1]
-
Antimalarial Compounds: The molecule serves as a versatile building block in the design of novel antimalarial agents.[2]
-
Ligand Development: It is used to create bipyridyl ligands, which are essential in coordination chemistry for constructing catalysts and luminescent complexes.[1]
Caption: Synthetic utility of 4-Pyridinecarboxaldehyde in drug development.
Experimental Protocols
Several well-established methods exist for the synthesis of 4-Pyridinecarboxaldehyde. Modern approaches focus on improving yields and employing greener, more efficient conditions.
Synthesis via Oxidation of 4-Pyridinemethanol
This method is a direct and frequently used laboratory-scale synthesis.[1] One specific protocol utilizes a supported copper catalyst and molecular oxygen as the oxidant.[1][2]
Methodology:
-
Catalyst System: A catalytic system comprising 1-methylimidazole and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin is prepared.[1][2]
-
Reaction Setup: 4-Pyridinemethanol is dissolved in acetonitrile.[1][2]
-
Reaction Execution: The reaction is carried out at room temperature under an atmosphere of molecular oxygen (O₂) for 24 hours.[1]
-
Workup and Purification: The mixture is filtered to remove the catalyst, and the solvent is removed, typically via rotary evaporation.[2] The resulting product is analyzed by NMR spectroscopy.[2]
-
Yield: This method has been reported to achieve a yield of 89%.[1]
Caption: Workflow for synthesis from 4-Pyridinemethanol.
Synthesis via Hydrolysis of 4-Cyanopyridine
This route offers an alternative high-yield synthesis from a different starting material, 4-cyanopyridine, and is noted for its use of a reusable catalyst.[1]
Methodology:
-
Reaction Setup: 4-Cyanopyridine is dissolved in a mixed solvent system of dimethyl sulfoxide (DMSO) and water in a high-pressure reaction tube.[1][2]
-
Reagents: Potassium carbonate, water, and a carbon catalyst are added to the solution.[1][2]
-
Reaction Execution: The reaction is conducted under reflux at 60°C for 8 hours.[1][2]
-
Workup and Purification: After the reaction, the catalyst is separated by filtration. The organic phase is separated, and the resulting product is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Yield: This method can achieve a yield of 84%, and the carbon catalyst is reusable for multiple cycles.[1]
Caption: Workflow for synthesis from 4-Cyanopyridine.
Safety and Handling
4-Pyridinecarboxaldehyde is classified as a hazardous substance and requires careful handling.[2]
-
Hazards: It is a combustible liquid and can form explosive mixtures with air upon intense heating.[11][15] It is known to cause skin irritation and serious eye irritation.[15][16] It may also cause respiratory irritation and allergic skin reactions in predisposed individuals.[15][17]
-
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[11] Avoid all personal contact, including inhalation of vapors.[17] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, should be worn.[11][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[3][11][15][16] It is sensitive to air and humidity, so storage under an inert gas like nitrogen is recommended, often at refrigerated temperatures (2-8°C).[2][4]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material like sand or vermiculite and place it in a suitable container for disposal.[11]
Conclusion
4-Pyridinecarboxaldehyde is a compound of significant chemical interest and practical utility. Its distinct structure, combining a reactive aldehyde with a heteroaromatic pyridine ring, provides a foundation for a vast range of chemical transformations. This versatility has established it as an indispensable building block in the pharmaceutical industry for the development of novel therapeutic agents targeting a spectrum of diseases. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for researchers and scientists to safely and effectively harness its synthetic potential.
References
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- 2. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. 4-Pyridinecarboxaldehyde: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
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- 7. nbinno.com [nbinno.com]
- 8. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 10. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
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